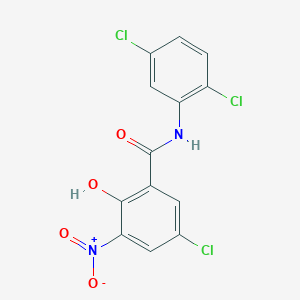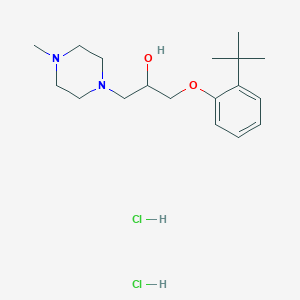
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide
Übersicht
Beschreibung
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a derivative of oleanolic acid, a natural compound found in many plants, and has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide is not fully understood, but it is believed to exert its effects through multiple pathways. It has been shown to activate the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant defense mechanisms. This pathway plays a critical role in protecting cells from oxidative stress and inflammation. In addition, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune responses. By inhibiting this pathway, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels). Moreover, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has been shown to reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. Moreover, it has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. However, there are also some limitations to using 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide in lab experiments. It is a relatively new compound, and its long-term effects and potential toxicity are not fully understood. Moreover, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide. One area of research is to further elucidate its mechanism of action and optimize its use in lab experiments. Another area of research is to investigate its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Moreover, there is a need for further research on its long-term effects and potential toxicity to ensure its safety for clinical use. Finally, there is a need for further research on the development of new derivatives of 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anticancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth. In addition, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Moreover, 5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has been studied for its potential neuroprotective effects in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N2O4/c14-6-1-2-9(16)10(4-6)17-13(20)8-3-7(15)5-11(12(8)19)18(21)22/h1-5,19H,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYSPPIZEWHDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,5-dichlorophenyl)-2-hydroxy-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4853553.png)

![N-(2-methoxyethyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4853567.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4853572.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4853579.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4853587.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4853600.png)
![3-[(3-phenyl-2-propen-1-yl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4853605.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4853610.png)
![3-[({2-chloro-4-methyl-5-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethoxy]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B4853618.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4853638.png)
![methyl 4-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B4853643.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853670.png)